Marinomycin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

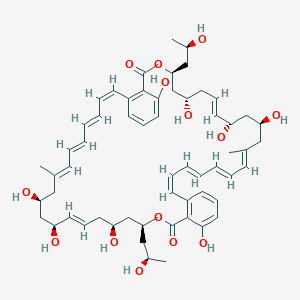

Marinomycin B, also known as this compound, is a useful research compound. Its molecular formula is C58H76O14 and its molecular weight is 997.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

1. Activity Against Resistant Bacteria

Marinomycin B has demonstrated potent antimicrobial activity against various resistant bacterial strains. Notably, it exhibits efficacy against:

- Methicillin-resistant Staphylococcus aureus (MRSA) : this compound has a minimum inhibitory concentration (MIC) of 0.13 µM against MRSA, making it a promising candidate for treating infections caused by this pathogen .

- Vancomycin-resistant Enterococcus faecium (VREF) : Similar to its action against MRSA, this compound also shows significant activity against VREF with an MIC of 0.13 µM .

These findings underscore the potential of this compound as a new therapeutic agent in the fight against antibiotic-resistant infections.

Anticancer Potential

2. Cytotoxicity Against Cancer Cell Lines

This compound exhibits notable cytotoxic effects against various cancer cell lines, particularly melanoma. It has been shown to selectively target and inhibit the growth of several melanoma cell lines tested in the National Cancer Institute's 60 cell line panel:

- Selectivity and Potency : The compound demonstrates an LC50 (lethal concentration for 50% of cells) ranging from 0.4 to 2.7 µM, with specific potency against the SK-MEL-5 melanoma cell line (LC50 of 5.0 nM) . This indicates that this compound could be developed as a targeted therapy for melanoma and potentially other cancers.

Innovative Delivery Systems

3. Photoprotection and Stabilization

One significant challenge associated with this compound is its photoinstability, which limits its clinical application. Recent studies have explored innovative delivery systems to enhance the stability and efficacy of this compound:

- Sporopollenin Exine Capsules (SpECs) : Encapsulation of this compound in SpECs derived from Lycopodium clavatum spores has been shown to dramatically increase its half-life under UV exposure by over 250 times compared to unprotected marinomycin . This method not only protects marinomycin from photodegradation but also facilitates targeted delivery through oral or inhalation routes.

Case Studies and Research Findings

Análisis De Reacciones Químicas

Structural Basis for Reactivity

Marinomycin B (2) shares its core macrocyclic structure with Marinomycin A (1), differing only in the geometry of the Δ8–9 double bond (Z-configuration vs. E-configuration in A) . This structural distinction arises from photoisomerization events, making light-induced reactions critical for its interconversion with other Marinomycins .

Convergent Four-Fragment Assembly

The monomeric precursor 5 (common to both Marinomycins A/B) is synthesized through a 24-step linear sequence involving four key fragments :

Critical Oxidation and Protection Steps

-

Diol Protection : Acetonide formation under 2,2-dimethoxypropane/PPTS achieved 98% yield (Scheme 6) .

-

Glycol Cleavage : NaIO₄-mediated oxidation of 1,2-diols to aldehydes (41% yield, 87% brsm) .

Final Macrocyclization Challenges

The monomer 5 undergoes dimerization via Sonogashira cross-coupling, though current yields remain modest (36% for critical alkyne-iodide coupling) .

Photoisomerization Dynamics

This compound forms under specific irradiation conditions :

| Condition | Outcome | Timeframe |

|---|---|---|

| Ambient light (MeOH) | A → B/C isomerization | <1 hr |

| UV light (315–400 nm) | Accelerated isomerization | <60 sec |

| Encapsulation (β-cyclodextrin) | Half-life extension | 12.5× longer |

Stereochemical Control

-

SmI₂-Mediated Reduction : Achieved >20:1 dr for 1,3-diol formation (Scheme 8e) .

-

Morken Dihydroxylation : Resolved prior TBS protection failures (Scheme 6) .

Comparative Synthetic Approaches

Three strategies dominate Marinomycin synthesis:

Unresolved Reactivity Challenges

-

Δ8–9 Double Bond Stability : Rapid isomerization under ambient light complicates storage .

-

Dimerization Efficiency : Current Stille couplings yield <40% (vs. theoretical 70–85% for model systems) .

-

Polyol Protection : Competing acetonide/TBS strategies require further optimization (Scheme 6 vs. 8) .

Propiedades

Fórmula molecular |

C58H76O14 |

|---|---|

Peso molecular |

997.2 g/mol |

Nombre IUPAC |

(4S,6S,8E,10S,12S,14E,16E,18E,20Z,30S,32S,34E,36S,38S,40E,42E,44E,46Z)-6,10,12,26,32,36,38,52-octahydroxy-4,30-bis[(2R)-2-hydroxypropyl]-14,40-dimethyl-3,29-dioxatricyclo[46.4.0.022,27]dopentaconta-1(48),8,14,16,18,20,22(27),23,25,34,40,42,44,46,49,51-hexadecaene-2,28-dione |

InChI |

InChI=1S/C58H76O14/c1-39-19-11-7-5-9-13-21-43-23-15-29-53(67)55(43)57(69)72-52(34-42(4)60)38-48(64)28-18-26-46(62)36-50(66)32-40(2)20-12-8-6-10-14-22-44-24-16-30-54(68)56(44)58(70)71-51(33-41(3)59)37-47(63)27-17-25-45(61)35-49(65)31-39/h5-26,29-30,41-42,45-52,59-68H,27-28,31-38H2,1-4H3/b9-5+,10-6+,11-7+,12-8+,21-13-,22-14-,25-17+,26-18+,39-19+,40-20+/t41-,42-,45-,46-,47+,48+,49+,50+,51+,52+/m1/s1 |

Clave InChI |

GXBIDOSKEKEFEF-SGTJGWBUSA-N |

SMILES isomérico |

C/C/1=C\C=C\C=C\C=C/C2=C(C(=O)O[C@H](C[C@H](C/C=C/[C@H](C[C@H](C/C(=C/C=C/C=C/C=C\C3=C(C(=O)O[C@H](C[C@H](C/C=C/[C@H](C[C@H](C1)O)O)O)C[C@H](O)C)C(=CC=C3)O)/C)O)O)O)C[C@H](O)C)C(=CC=C2)O |

SMILES canónico |

CC1=CC=CC=CC=CC2=C(C(=CC=C2)O)C(=O)OC(CC(CC=CC(CC(CC(=CC=CC=CC=CC3=C(C(=CC=C3)O)C(=O)OC(CC(CC=CC(CC(C1)O)O)O)CC(C)O)C)O)O)O)CC(C)O |

Sinónimos |

marinomycin B |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.